molecular formula C14H9F3N2O B1430556 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1449117-34-3

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1430556
M. Wt: 278.23 g/mol
InChI Key: QJLHNOAWCXRBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile (3-MTP-C) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless crystalline solid that has a melting point of 106-107 °C. 3-MTP-C has a wide range of applications in the field of medicinal chemistry as it is used as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other organic compounds, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a wide variety of heterocyclic compounds, such as quinolines, pyridines, and pyridines. In addition, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has been used in the synthesis of molecules with potential applications in the field of medicinal chemistry, such as inhibitors of enzymes, inhibitors of receptors, and inhibitors of other biological processes.

Mechanism Of Action

The mechanism of action of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is not fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. This process is known as “catalysis” and is a key part of many chemical reactions. In addition, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile may also be involved in the formation of hydrogen bonds between molecules, which can lead to the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile are not yet fully understood. However, it has been shown to have some anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in the regulation of inflammation, pain, and fever.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively inexpensive compound. In addition, it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation or loss of activity. Furthermore, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a relatively non-toxic compound, making it safe to handle and use in laboratory experiments.
However, there are some limitations to using 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in laboratory experiments. For example, it is not very soluble in water and therefore must be used in aqueous solutions. In addition, the reaction conditions required for the synthesis of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile are rather specific and can be difficult to control. Finally, due to the low solubility of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, the yield of the reaction is often quite low.

Future Directions

There are a number of potential future directions for research involving 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. For example, further research could be conducted to better understand the mechanism of action of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile and its effects on biochemical and physiological processes. In addition, further research could be conducted to develop more efficient and cost-effective methods of synthesizing 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. Finally, further research could be conducted to explore the potential applications of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in the field of medicinal chemistry and drug discovery.

properties

IUPAC Name

3-(4-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLHNOAWCXRBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171503
Record name 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS RN

1449117-34-3
Record name 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.